![molecular formula C23H17ClN4OS B2542031 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 849695-16-5](/img/structure/B2542031.png)

4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

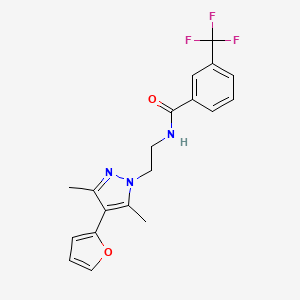

The compound "4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one" belongs to a class of tricyclic heterocycles that have been the subject of various studies due to their potential pharmacological activities. These compounds are structurally related to quinazolinones, which are known for their diverse biological activities, including antihypertensive, antihistaminic, and antitumoral properties .

Synthesis Analysis

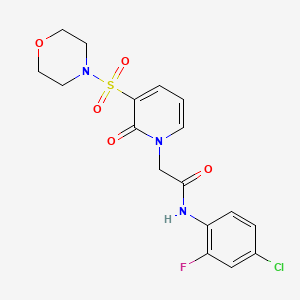

The synthesis of related triazoloquinazolinone derivatives typically involves cyclization reactions of suitable precursors. For instance, novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized by cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors . Similarly, 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones were synthesized from 3-amino-2-benzylamino-3H-quinazolin-4-one . These methods demonstrate the versatility and adaptability of the synthetic routes for producing a wide range of derivatives.

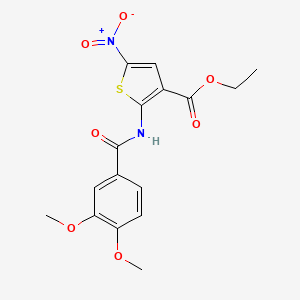

Molecular Structure Analysis

The molecular structure of triazoloquinazolinone derivatives is characterized by the presence of a triazolo ring fused to a quinazolinone scaffold. The substitution patterns on the rings, such as the benzyl and chlorophenyl groups, play a crucial role in determining the binding affinity and selectivity of these compounds to various biological targets . The molecular structure is also a key factor in the intermolecular interactions and crystal packing, as seen in related compounds .

Chemical Reactions Analysis

The chemical reactivity of triazoloquinazolinone derivatives is influenced by the functional groups attached to the core structure. For example, the presence of a methylsulfanyl group can offer opportunities for further chemical transformations, leading to a variety of heterocyclic derivatives . The lactam moiety inherent in these compounds is another reactive site that can be exploited for chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinone derivatives are closely related to their molecular structure. These compounds typically exhibit significant pharmacological activities, such as antihistaminic and antihypertensive effects, which are attributed to their ability to interact with biological targets . The electronic and optical characteristics of these compounds, including their electron-donating and accepting potential, can be explored through computational methods such as Frontier Molecular Orbital analysis and Molecular Electrostatic Potential mapping . These properties are essential for understanding the compound's reactivity, stability, and potential as a pharmacological agent.

Applications De Recherche Scientifique

Pharmacological Applications

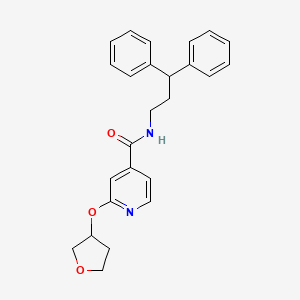

A series of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which includes compounds structurally related to 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one, were synthesized and tested for their H1-antihistaminic activity. The study found that these compounds significantly protected guinea pigs from histamine-induced bronchospasm, with one compound showing more potency and less sedation compared to the standard chlorpheniramine maleate, suggesting potential as a new class of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).

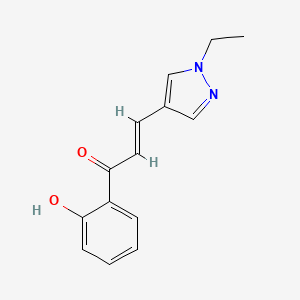

Antihypertensive Activity

Another study explored the antihypertensive activity of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which share a similar triazoloquinazoline core with the compound of interest. These novel compounds demonstrated significant antihypertensive effects in spontaneously hypertensive rats, with one particular derivative showing superior activity to the reference standard prazocin (Alagarsamy & Pathak, 2007).

Synthetic Methodologies

The synthesis of novel triazoloquinazoline derivatives, including methods applicable to the synthesis of 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one, has been reported. These methods provide a basis for the development of new compounds with potential pharmacological activities (Al-Salahi & Geffken, 2011).

Orientations Futures

The future directions for research on “4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Propriétés

IUPAC Name |

4-benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4OS/c24-18-12-10-17(11-13-18)15-30-23-26-25-22-27(14-16-6-2-1-3-7-16)21(29)19-8-4-5-9-20(19)28(22)23/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUWYUSINMMSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2541948.png)

![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)

![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)

![Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2541957.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2541961.png)